molecular formula C28H27NO7 B254002 N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

Katalognummer B254002
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: BOPGTNHVCCUGNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown remarkable potential in the field of cancer research.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide works by inhibiting multiple targets involved in cancer progression. It inhibits HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. It also inhibits EGFR and HER2, which are involved in cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has shown efficacy against a wide range of cancer types, including breast, lung, prostate, and colon cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its ability to inhibit multiple targets involved in cancer progression, which makes it a promising candidate for combination therapy. However, one limitation is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in humans. Additionally, research is needed to develop more efficient methods of drug delivery to overcome the poor solubility of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide. Finally, combination therapy studies with other cancer drugs should be conducted to evaluate the potential synergistic effects of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide.
In conclusion, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is a promising small molecule inhibitor that has shown remarkable potential in the field of cancer research. Its ability to inhibit multiple targets involved in cancer progression makes it a promising candidate for combination therapy. Further research is needed to evaluate its efficacy and safety in humans and to develop more efficient methods of drug delivery.

Synthesemethoden

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is synthesized using a multi-step process that involves the coupling of 2,4-dimethoxyaniline with 4-methoxyphenacyl bromide, followed by the reaction of the resulting intermediate with ethyl 6-bromo-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate. The final product is obtained by reacting the intermediate with N-(2-chloroacetyl)pyrrolidine.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been extensively studied in the field of cancer research due to its ability to inhibit multiple targets involved in cancer progression. It has been shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) among others. This makes it a promising candidate for the treatment of various types of cancer.

Eigenschaften

Produktname

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

Molekularformel

C28H27NO7

Molekulargewicht

489.5 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

InChI

InChI=1S/C28H27NO7/c1-5-17-6-13-23-21(14-17)26(31)28(27(36-23)18-7-9-19(32-2)10-8-18)35-16-25(30)29-22-12-11-20(33-3)15-24(22)34-4/h6-15H,5,16H2,1-4H3,(H,29,30)

InChI-Schlüssel

BOPGTNHVCCUGNP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Kanonische SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.